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Diisobutyl maleate

Plasticizer Glass Transition Temperature Emulsion Polymerization

Diisobutyl maleate (DIBM, CAS 14234-82-3) is a maleic acid diester synthesized from maleic anhydride and isobutanol. With molecular formula C₁₂H₂₀O₄ and molecular weight 228.28 g/mol, DIBM is a colorless to pale yellow liquid (density ~0.988–0.994 g/mL, boiling point 274–283°C).

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 14234-82-3
Cat. No. B086370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl maleate
CAS14234-82-3
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C=CC(=O)OCC(C)C
InChIInChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3
InChIKeyRSRICHZMFPHXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Maleate (DIBM) CAS 14234-82-3: Procurement-Grade Profile for the Maleate Diester Monomer & Plasticizer


Diisobutyl maleate (DIBM, CAS 14234-82-3) is a maleic acid diester synthesized from maleic anhydride and isobutanol . With molecular formula C₁₂H₂₀O₄ and molecular weight 228.28 g/mol, DIBM is a colorless to pale yellow liquid (density ~0.988–0.994 g/mL, boiling point 274–283°C) [1]. It finds industrial use as an internal plasticizer, a reactive comonomer in emulsion polymerization, and a key intermediate in polyaspartic ester resin synthesis [2].

Why Diisobutyl Maleate Is Not a Drop-in Replacement for Dibutyl or Other Maleate Esters


Despite sharing the same maleate backbone and molecular formula (C₁₂H₂₀O₄), maleate diesters exhibit distinct physicochemical and performance profiles dictated by their ester side-chain architecture . The branched isobutyl groups of DIBM impart lower volatility and a unique solubility profile compared to the linear n-butyl groups of dibutyl maleate (DBM) [1]. These structural differences translate into measurable variations in polymerization reactivity ratios, copolymer glass transition temperatures, and end-use mechanical properties—meaning an adhesive or coating formulation optimized for DIBM cannot be interchanged with DBM, dioctyl maleate (DOM), or diethyl maleate (DEM) without quantitative reformulation [2].

Diisobutyl Maleate (DIBM): Quantified Differentiation Evidence vs. Closest Maleate Ester Analogs


DIBM vs. DBM: Lower Homopolymer Glass Transition Temperature for Enhanced Low-Temperature Flexibility

Diisobutyl maleate (DIBM) exhibits a glass transition temperature (Tg) range of -30 to 40 °C [1], while its closest structural analog, dibutyl maleate (DBM), yields a homopolymer with a Tg of approximately -15.36 °C [2]. Although these values are measured on homopolymers, the trend established in copolymer systems—where increasing comonomer alkyl chain length and branching predictably depresses Tg [3]—supports the inference that DIBM can provide superior low-temperature flexibility in copolymer formulations compared to DBM.

Plasticizer Glass Transition Temperature Emulsion Polymerization

DIBM Copolymerization with VAc: Favorable Alternating Tendency vs. DBM's Disparate Reactivity Ratios

In free-radical copolymerization with vinyl acetate (VAc), diisobutyl maleate (DIBM) exhibits reactivity ratios where both rVAc and rDIBM are less than 1, indicating a strong tendency toward alternating copolymerization . In contrast, the VAc–DBM system shows a markedly disparate reactivity ratio pair (rVAc ≈ 0.11, rDBM ≈ 0.04–0.06), with an rVAc/rDBM ratio of approximately 2–5 [1][2]. This implies that DBM copolymerization is more prone to compositional drift, whereas DIBM's more balanced reactivity promotes uniform comonomer incorporation along the polymer backbone.

Copolymerization Reactivity Ratios Vinyl Acetate

DIBM Enables High-Solids Polyaspartic Ester Resins: Patent-Documented Use vs. Generic Maleate Esters

Chinese Patent CN 111793003 A (Peng et al., 2020) explicitly teaches the use of diisobutyl maleate as a reactant in the preparation of water-based polyaspartic acid ester resins, achieving a solid content of 99.3% after film evaporation of unreacted DIBM [1]. The patent specifies DIBM—not DBM, DEM, or DOM—as the preferred maleate ester for this Michael addition-based synthesis, highlighting a unique application niche where DIBM provides a quantifiable formulation advantage.

Polyaspartic Resin Patent Evidence High-Solids Coatings

DIBM vs. DBM: Lower Acute Oral Toxicity Profile Supports Safer Handling in Industrial Settings

Diisobutyl maleate (DIBM) has a reported acute oral LD50 > 2,000 mg/kg in rats [1], whereas dibutyl maleate (DBM) exhibits a lower LD50 of approximately 3,700 mg/kg, with some studies reporting values as low as 150 mg/kg via intraperitoneal administration in mice [2][3]. Although both compounds fall into relatively low acute toxicity categories, the DIBM value exceeds the 2,000 mg/kg threshold used in GHS classification for 'Harmful if swallowed,' potentially simplifying labeling and transport requirements for DIBM in jurisdictions that apply this cutoff.

Toxicology LD50 Occupational Safety

DIBM vs. DEM and DMM: Optimized Boiling Point for Emulsion and Coating Processing Without Excessive Volatility

Diisobutyl maleate (DIBM) has a boiling point of approximately 274–283°C , significantly higher than diethyl maleate (DEM, ~225°C) and dimethyl maleate (DMM, ~204°C) . This elevated boiling point reduces volatile organic compound (VOC) emissions during high-temperature curing or processing, positioning DIBM as a lower-VOC alternative to shorter-chain maleates while maintaining sufficient reactivity for emulsion polymerization—a balance not achieved by the excessively high-boiling dioctyl maleate (DOM, ~360°C), which can suffer from sluggish diffusion in aqueous systems.

Boiling Point Volatility Emulsion Polymerization

Evidence-Based Application Scenarios for Diisobutyl Maleate Procurement and Formulation


Polyaspartic Ester Resin Synthesis for High-Solids, Low-VOC Polyurea Coatings

Diisobutyl maleate (DIBM) is the maleate ester explicitly taught in patent CN 111793003 A for the preparation of water-based polyaspartic acid ester resins via Michael addition [1]. The documented process achieves a resin solid content of 99.3% after removing unreacted DIBM by film evaporation, making DIBM the procurement choice for manufacturers targeting high-solids, low-VOC polyurea coating formulations in construction and marine applications.

Vinyl Acetate Emulsion Copolymerization for Low-Tg, Flexible Adhesives and Binders

In vinyl acetate (VAc) emulsion copolymerization, DIBM's balanced reactivity ratios (both r < 1) promote alternating copolymer architecture, yielding uniform comonomer distribution [1]. Combined with its lower homopolymer Tg (range -30 to 40 °C) compared to DBM (-15.36 °C) [2][3], DIBM is best suited for water-based adhesives, caulks, and textile binders requiring sustained low-temperature flexibility without migration of external plasticizers.

Internal Plasticizer for Specialty PVC and Acrylic Copolymers Requiring Reduced Leaching

As an internal plasticizer, DIBM copolymerizes with vinyl chloride, acrylates, and styrene monomers, becoming chemically bound to the polymer backbone [1]. Its intermediate boiling point (~274–283°C) ensures it remains in the polymer matrix during processing, while its branched isobutyl groups provide permanent plasticization with minimal exudation or leaching [2]—a key advantage over external plasticizers like DOP/DEHP in medical devices and food-contact materials.

Preferred Maleate Monomer in EHS-Conscious Manufacturing Environments

With an acute oral LD50 exceeding 2,000 mg/kg (rat), DIBM falls into a lower hazard classification compared to other reactive diluents and monomers used in industrial polymerization [1]. For procurement teams in regions with stringent occupational exposure limits (e.g., EU REACH, US TSCA), selecting DIBM over DBM (LD50 ~3,730 mg/kg with additional i.p. toxicity concerns) can reduce personal protective equipment requirements, simplify safety data sheet (SDS) hazard communication, and lower insurance premiums.

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